4-Chloro-2-phenylthiazole-5-carbaldehyde
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Overview
Description
4-Chloro-2-phenylthiazole-5-carbaldehyde is a chemical compound with the molecular formula C10H6ClNOS. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenylthiazole-5-carbaldehyde typically involves the reaction of 2-phenylthiazole with chlorinating agents. One common method is the Vilsmeier-Haack reaction, where 2-phenylthiazole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups at the 4 and 5 positions, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar chlorinating agents and reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenylthiazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines (NH2R) and thiols (RSH), often under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-phenylthiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-phenylthiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-phenylthiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylthiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylthiazole-5-carbaldehyde
- 4-Chloro-2-phenylthiazole-5-methanol
- 4-Chloro-2-phenylthiazole-5-carboxylic acid
Uniqueness
4-Chloro-2-phenylthiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and formyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications .
Properties
IUPAC Name |
4-chloro-2-phenyl-1,3-thiazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-8(6-13)14-10(12-9)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXKFRZZFNJNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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